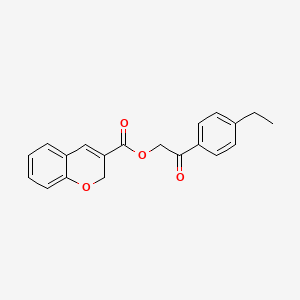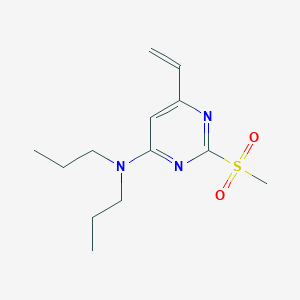
6-Ethenyl-2-(methanesulfonyl)-N,N-dipropylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfonyl group, two propyl groups, and a vinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
N,N-Dipropylation: The final step involves the alkylation of the pyrimidine nitrogen atoms with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Epoxidation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(epoxyethyl)pyrimidin-4-amine.
Dihydroxylation: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-(1,2-dihydroxyethyl)pyrimidin-4-amine.
Reduction: Formation of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinyldihydropyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Agriculture: Pyrimidine derivatives are known for their herbicidal and fungicidal properties, making this compound a candidate for the development of new agrochemicals.
Biological Studies: The compound can be used in studies investigating the biological activities of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: The vinyl group in the compound allows for polymerization reactions, making it useful in the synthesis of functional materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in pyrimidine metabolism or signaling pathways. The methylsulfonyl group can enhance the compound’s binding affinity to its molecular targets, while the vinyl group can participate in covalent interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfonyl)ethanol: A simpler sulfone compound used in organic synthesis.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A compound with antibacterial activity against rice bacterial leaf blight.
Uniqueness
2-(Methylsulfonyl)-N,N-dipropyl-6-vinylpyrimidin-4-amine is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of the vinyl group allows for further functionalization, while the pyrimidine ring provides a scaffold for interactions with biological targets. The methylsulfonyl group enhances the compound’s solubility and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
823220-83-3 |
|---|---|
Formule moléculaire |
C13H21N3O2S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
6-ethenyl-2-methylsulfonyl-N,N-dipropylpyrimidin-4-amine |
InChI |
InChI=1S/C13H21N3O2S/c1-5-8-16(9-6-2)12-10-11(7-3)14-13(15-12)19(4,17)18/h7,10H,3,5-6,8-9H2,1-2,4H3 |
Clé InChI |
QRGFGBFJDMXKOW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



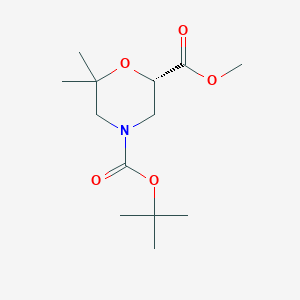
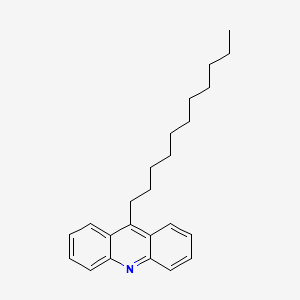
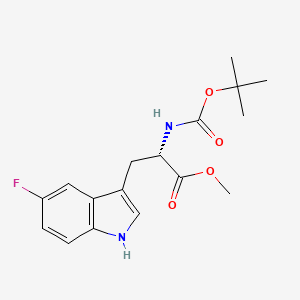
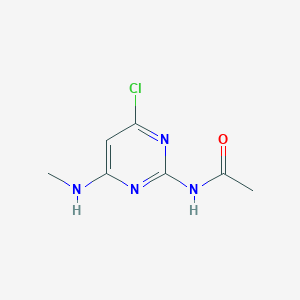
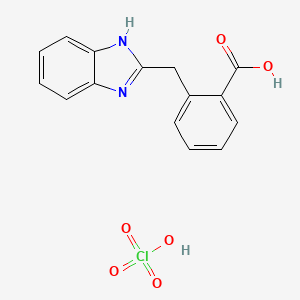
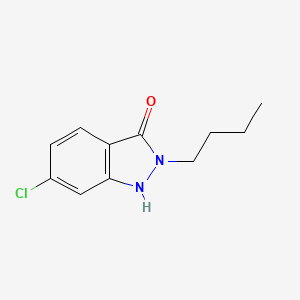

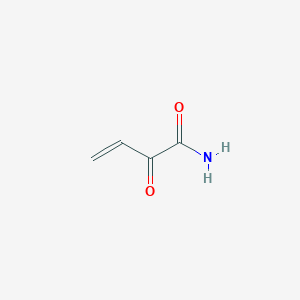
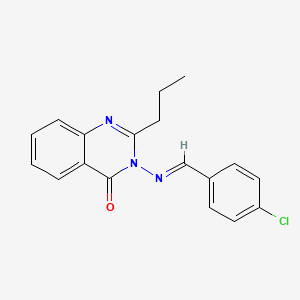
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
